molecular formula C3H10ClN3O B3259576 2-Hydroxy-1,1-dimethylguanidine hydrochloride CAS No. 32098-89-8

2-Hydroxy-1,1-dimethylguanidine hydrochloride

Cat. No.: B3259576
CAS No.: 32098-89-8
M. Wt: 139.58 g/mol
InChI Key: CNNUGZDUVSWFTA-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Guanidine (B92328) Chemistry

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic chemistry and biochemistry. Guanidine itself is a strong organic base, and its derivatives are found in a wide array of natural products and synthetic compounds with diverse biological activities. The unique electronic properties of the guanidinium (B1211019) cation, formed upon protonation, contribute to its stability and its ability to participate in various chemical interactions.

The introduction of a hydroxyl group to the guanidine scaffold, as seen in 2-Hydroxy-1,1-dimethylguanidine (B2877493) hydrochloride, significantly influences its chemical reactivity and potential applications. N-hydroxyguanidine derivatives, as a class, are of particular interest due to their potential to act as nitric oxide (NO) donors. Nitric oxide is a crucial signaling molecule in numerous physiological processes, and compounds that can generate NO are valuable tools in biochemical and pharmacological research. The study of hydroxylated guanidines like 2-Hydroxy-1,1-dimethylguanidine hydrochloride provides insights into the structure-activity relationships that govern NO release.

Significance as a Key Research Compound and Versatile Synthetic Precursor

The significance of this compound in contemporary research stems from its potential biological activities and its utility as a synthetic intermediate. Research into N-hydroxyguanidine derivatives has highlighted their potential as anticancer and antiviral agents. nih.gov While specific studies on the 2-Hydroxy-1,1-dimethylguanidine variant are emerging, the broader class of compounds shows promise in medicinal chemistry.

Furthermore, a related compound, 1,1-dimethylguanidine (B3025567) (lacking the hydroxyl group), has been identified as a potent inhibitor of both inducible and constitutive nitric oxide synthase (NOS) isoforms. nih.gov This finding underscores the importance of the dimethylguanidine scaffold in modulating nitric oxide pathways and suggests that the addition of a hydroxyl group could fine-tune this activity, making this compound a compound of interest for further investigation.

From a synthetic standpoint, the hydroxyl and guanidine functionalities of this compound make it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.gov The nucleophilic nature of the nitrogen atoms and the potential for the hydroxyl group to participate in various reactions open up avenues for the construction of novel chemical entities with potential applications in materials science and drug discovery. cymitquimica.com The synthesis of this compound, often starting from dimethylurea, provides a foundation for its use as a building block in organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1,1-dimethylguanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O.ClH/c1-6(2)3(4)5-7;/h7H,1-2H3,(H2,4,5);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNUGZDUVSWFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/O)/N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 1,1 Dimethylguanidine Hydrochloride

Direct Synthesis Routes and Optimization Strategies

The formation of the guanidinyl moiety in 2-Hydroxy-1,1-dimethylguanidine (B2877493) hydrochloride can be achieved through several direct synthetic methodologies. These routes primarily involve the construction of the core C-N3 backbone from appropriate precursors, with optimization strategies focused on improving yield, purity, and reaction conditions.

A foundational and widely utilized method for synthesizing substituted guanidines involves the condensation reaction between an amine or its salt and a cyanamide (B42294) derivative. google.com The synthesis of N,N'-disubstituted guanidines can be conveniently achieved by reacting an appropriate amine with a cyanamide. google.com In this context, the amine component, such as 1,1-dimethylhydrazine (B165182) hydrochloride, would react with a suitable cyanating agent.

The use of hydrochloride salts of amines is a common and often essential strategy in these syntheses. google.comnih.gov The salt form can enhance the stability of the amine precursor and is crucial for the reactivity in certain subsequent cyclocondensation reactions. nih.gov For instance, in the formation of 2-aminopyrimidines from guanidines and a bis-electrophile, the use of hydrochloride salts was found to be essential, as the corresponding reactions with free amines did not yield the desired cyclocondensation products. nih.gov The general approach involves the reaction of an amine hydrochloride with a cyanamide, often in a suitable boiling solvent, to form the guanidine (B92328) hydrochloride product. google.com

Thermally induced methods provide a direct, often solvent-free, route to substituted guanidines. The "fusion method" involves heating a mixture of reactants in the absence of a solvent. This approach has been successfully applied to the synthesis of symmetrical or unsymmetrical N,N'-disubstituted guanidines by reacting an amine with a cyanamide. google.com The high temperatures employed in fusion reactions provide the necessary activation energy for the condensation to occur.

This thermal strategy extends to the synthesis of related, more complex structures. For example, the formation of N1,N2,N5-trisubstituted biguanides can be accomplished by the fusion of an amine hydrochloride with a 2-cyano-1,3-disubstituted-guanidine. nih.gov Alternatively, these transformations can be carried out by heating the reactants in a high-boiling-point solvent, such as chlorobenzene, which facilitates the reaction at elevated temperatures while maintaining a homogeneous reaction mixture. google.com These thermally driven processes are a key strategy for constructing the guanidine core.

To overcome the limitations of high temperatures or the low nucleophilicity of certain amines, catalytic methods have been developed for guanidine synthesis. google.comrsc.org Lewis acid catalysis, for instance, enhances the electrophilicity of the cyanamide derivative, making its central carbon atom more susceptible to nucleophilic attack by an amine. google.com Anhydrous aluminum chloride (AlCl3) is one such catalyst used to facilitate the reaction between an amine hydrochloride and an N-disubstituted cyanamide. google.com

In a broader context, transition-metal catalysis has emerged as a powerful tool for preparing multisubstituted guanidines. rsc.org Catalytic guanylation reactions, such as the addition of amines to carbodiimides, represent a straightforward and atom-economical route to these compounds. researchgate.net A variety of catalysts, including those based on transition metals, main-group metals, and rare-earth metals, have been designed to facilitate the construction of both acyclic and cyclic guanidines. researchgate.net

Table 1: Overview of Catalytic Systems in Guanidine Synthesis
Catalyst TypeReactantsMechanism/PrincipleReference
Lewis Acid (e.g., AlCl3)Amine Hydrochloride + Substituted CyanamideEnhances electrophilicity of the cyanamide carbon center, activating it for nucleophilic attack. google.com
Transition MetalsAmines + CarbodiimidesCatalytic guanylation via C-N bond formation, often involving activation of the amine N-H bond. rsc.orgresearchgate.net
Copper(II) ChlorideProtected Thioureas + AminesPromotes the conversion of the thiourea (B124793) to a guanidine derivative under mild conditions. thieme-connect.de
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)Thioureas + AminesActivates the thiourea for subsequent reaction with an amine, particularly useful in solid-phase synthesis. thieme-connect.de

Role as an Intermediate in Complex Chemical Synthesis

Beyond its own synthesis, 2-Hydroxy-1,1-dimethylguanidine hydrochloride is a valuable building block. Its inherent structure, featuring multiple nucleophilic nitrogen atoms and a reactive guanidinyl group, makes it a key precursor for constructing larger, more complex nitrogen-containing molecules.

Guanidine hydrochlorides are fundamental starting materials for the synthesis of more elaborate guanidine and biguanide (B1667054) structures. The biguanide framework, which can be viewed as two guanidine units sharing a common nitrogen atom, is a significant pharmacophore. nih.gov The synthesis of polysubstituted biguanides often relies on the reaction of an amine hydrochloride with a substituted cyanoguanidine. nih.gov This positions compounds like this compound as ideal precursors for accessing unsymmetrical biguanide derivatives. The reaction typically involves heating the components, connecting the synthesis of the precursor to its application as an intermediate. nih.gov

The guanidine hydrochloride moiety is instrumental in the formation of cyclic and heterocyclic systems. Through polycondensation reactions with di- or multi-amines, guanidine hydrochloride can produce oligoguanidines with varied structures, including linear, branched, and cyclic types. researchgate.net For example, the reaction between guanidine hydrochloride and hexamethylenediamine (B150038) can lead to the formation of polyhexamethylene guanidine (PHMG), which contains cyclic structural elements. researchgate.net

Furthermore, guanidines are effective nucleophiles in cyclocondensation reactions with bis-electrophiles to create novel, highly nitrogenous heterocycles. nih.gov The hydrochloride salt form is often critical in these transformations, facilitating the cyclization process that would otherwise not proceed with the free base. nih.gov This reactivity allows guanidine intermediates to be key components in the construction of diverse cyclic architectures, including pyrimidines and other fused heterocyclic scaffolds. nih.gov

Table 2: Examples of Cyclic Architectures from Guanidine Precursors
Guanidine ReactantCo-Reactant(s)Resulting Structure TypeReference
Guanidine HydrochlorideHexamethylenediamineOligoguanidines (containing branched/cyclic types) researchgate.net
Guanidine Hydrochloride Salts1,1,3,3-Tetramethoxypropane (bis-electrophile)2-Aminopyrimidines nih.gov
Guanidine HydrochlorideDiethylenetriamine or TriethylenetetramineOligoguanidines with five-membered ring structures researchgate.net
PMB-protected GuanidineEnoneSubstituted 2-Aminopyrimidine nih.gov

Based on available scientific literature, there is limited specific information detailing the use of this compound as a direct building block for the synthesis of nitrogen-containing heterocyclic systems. While the guanidine functional group is a well-established precursor for a variety of heterocycles, particularly pyrimidines through reactions like the Biginelli condensation, specific studies employing the 2-hydroxy-1,1-dimethyl substituted variant are not readily found in the searched scientific databases and literature. mdpi.combu.edu.egnih.gov

The synthesis of pyrimidine (B1678525) derivatives, for instance, typically involves the condensation of a guanidine or its derivative with a 1,3-dicarbonyl compound or its equivalent. bu.edu.egthieme-connect.de This reaction is a cornerstone in heterocyclic chemistry, providing access to a wide array of biologically active molecules. nih.govmdpi.com However, the influence of the N-hydroxy and N,N-dimethyl substituents on the reactivity of the guanidine moiety in such cyclization reactions with this compound is not extensively documented.

General principles of heterocyclic synthesis suggest that this compound could theoretically react with suitable bis-electrophiles to form various nitrogen-containing rings. For example, a reaction with a 1,3-diketone could potentially yield a substituted pyrimidine. The general mechanism for such a reaction, as seen with other guanidines, would involve initial condensation and subsequent cyclization to form the dihydropyrimidine (B8664642) ring. nih.govchemmethod.com

Despite the theoretical potential, the absence of concrete examples and detailed research findings in the scientific literature specifically for this compound prevents the creation of detailed data tables and a thorough discussion of its role as a building block for nitrogen-containing heterocyclic systems. Further research and publication in this specific area would be necessary to fully elucidate its synthetic utility in this context.

Chemical Reactivity, Transformation Mechanisms, and Radical Studies

Fundamental Reactivity Profiles

Detailed experimental data on the fundamental reactivity of 2-Hydroxy-1,1-dimethylguanidine (B2877493) hydrochloride is not extensively available in the current body of scientific literature. However, based on the general principles of guanidine (B92328) compounds, certain reactivity patterns can be inferred.

Acid-Base Interactions and Salt Formation within Reaction Systems

Information regarding the specific acid-base interactions and salt formation of 2-Hydroxy-1,1-dimethylguanidine hydrochloride is not readily found in published research. Guanidine and its derivatives are known to be strong organic bases, readily protonated to form stable salts. The hydrochloride salt form of 2-Hydroxy-1,1-dimethylguanidine indicates its basic nature and the formation of a salt with hydrochloric acid.

Characterization of its Role as a Reagent in Organic Transformations

There is a lack of specific studies detailing the role of this compound as a reagent in organic transformations. While related compounds like 1,1-dimethylguanidine (B3025567) have been used in certain synthetic applications, the specific contributions and reactivity of the hydroxylated form remain an area for further investigation.

Mechanistic Investigations of Radical Chemistry

The study of the radical chemistry of guanidine derivatives provides valuable insights into the potential behavior of this compound. Research utilizing techniques such as pulse radiolysis on analogous compounds has shed light on the reactions with highly reactive radical species.

Reactions with Hydroxyl Radical and Sulfate Radical Anion

Studies on 1,1-dimethylguanidine, a structurally similar compound, have shown that it reacts with hydroxyl radicals (•OH). core.ac.ukresearchgate.net In these reactions, reducing carbon-centered radicals are generated over a pH range of 7–13. core.ac.ukresearchgate.net Similar transient species have also been observed in the reaction of sulfate radical anions (SO₄•⁻) with guanidine derivatives. core.ac.ukresearchgate.net

Elucidation of Nitrogen-Centered and Carbon-Centered Radical Intermediates

In the reactions of hydroxyl radicals with 1,1-dimethylguanidine, the formation of both nitrogen-centered and carbon-centered radicals is proposed. core.ac.ukresearchgate.net At a neutral pH of 7.0, the transient species observed show an absorption maximum characteristic of a carbon-centered radical. researchgate.net However, under basic conditions, another absorption band appears, which is attributed to a nitrogen-centered radical. core.ac.ukresearchgate.net This suggests that both types of radical intermediates can be produced in the reaction with hydroxyl radicals. researchgate.net

Hydrogen Atom Shift Processes in Radical Mechanisms

The interplay between nitrogen-centered and carbon-centered radicals in guanidine derivatives has led to the proposal of hydrogen atom shift processes. It is suggested that primarily formed nitrogen-centered radicals at high pH levels may convert into carbon-centered radicals through a hydrogen atom shift. core.ac.ukresearchgate.net However, it is noted that it is not yet clear whether intra- or inter-molecular hydrogen shifts, coupled with deprotonation, are responsible for this conversion, and such a process is considered likely to be a minor one. core.ac.uk

Mechanistic Insights into 2-Aminopyrimidine Synthesis Remain Elusive for this compound

Despite extensive investigation into the metal-free synthesis of 2-aminopyrimidines, detailed mechanistic pathways involving the specific reagent this compound in cascade reactions and multicomponent cyclizations have not been documented in the available scientific literature. Research in this area has primarily focused on the reactions of unsubstituted guanidine hydrochloride and other analogues, leaving a knowledge gap concerning the influence of the hydroxyl and dimethyl substitutions on the reaction mechanism.

A plausible mechanism has been proposed for the metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines using guanidine hydrochloride and imidazolate enaminones. nih.govrsc.org This proposed pathway is initiated by the formation of an intermediate through a substitution reaction, which is then followed by the release of an imidazole molecule. nih.govrsc.org Subsequent thermal induction facilitates the transformation of this intermediate into the desired 2-aminopyrimidine. nih.govrsc.org

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural analysis of organic molecules in solution. However, a comprehensive search of scientific literature did not yield specific experimental ¹H or ¹³C NMR data for 2-Hydroxy-1,1-dimethylguanidine (B2877493) hydrochloride.

While studies on various N-hydroxyguanidine derivatives have been conducted, providing insights into tautomeric equilibria and protonation sites using ¹⁵N NMR, specific spectral assignments for the title compound are not publicly available. nih.govtandfonline.com The analysis of related compounds, such as polymeric guanidine (B92328) derivatives, has been performed, but these spectra are not directly comparable due to significant structural differences.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

The protonated molecule ([M+H]⁺) would be expected to be a prominent ion in soft ionization techniques like electrospray ionization (ESI). Fragmentation would likely proceed through pathways common to guanidine and hydroxylamine (B1172632) moieties.

Predicted Collision Cross Section (CCS) Data for 2-hydroxy-1,1-dimethylguanidine Adducts

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺104.08184120.0
[M+Na]⁺126.06378126.3
[M-H]⁻102.06728121.8
[M+NH₄]⁺121.10838142.6
[M+K]⁺142.03772128.1
[M+H-H₂O]⁺86.071820114.5
[M]⁺103.07401117.8
Data sourced from predicted values for the free base, 2-hydroxy-1,1-dimethylguanidine. uni.lu

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique is invaluable for establishing bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Despite the utility of this method, a search of crystallographic databases and scientific literature found no published single-crystal X-ray diffraction data for 2-Hydroxy-1,1-dimethylguanidine hydrochloride. While the crystal structures of various other guanidinium (B1211019) salts have been extensively studied, providing a general understanding of the hydrogen-bonding patterns and conformations of the guanidinium cation, specific structural parameters for the title compound remain undetermined. manchester.ac.ukwhiterose.ac.ukresearchgate.netgriffith.edu.au

Pulse Radiolysis for Kinetic and Transient Species Studies

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions and observing transient species, such as free radicals, generated by ionizing radiation. While no studies have been performed on this compound itself, research on the closely related compound 1,1-dimethylguanidine (B3025567) (DMGua) provides valuable insights into its potential reactivity with hydroxyl radicals (•OH).

In these studies, the reaction of •OH with DMGua was investigated across a pH range of 7–13. The primary reaction involves the formation of transient radical species. At a neutral pH of 7.0, the transient species generated shortly after the pulse (<1 µs) showed an absorption maximum around 270 nm, which is characteristic of reducing carbon-centered radicals [DMGua(C•)]. It is suggested that primarily formed nitrogen-centered radicals may convert to these more stable carbon-centered radicals via a hydrogen atom shift.

The reactivity of these radicals is a key aspect of such studies. The rate constants for the reaction of •OH with 1,1-dimethylguanidine have been determined using competition kinetics.

Kinetic Data for the Reaction of Hydroxyl Radicals with 1,1-Dimethylguanidine

ReactantpHRate Constant (k) in dm³ mol⁻¹ s⁻¹
•OH + 1,1-dimethylguanidine7.02.2 x 10⁹
O•⁻ + 1,1-dimethylguanidine13.02.8 x 10⁹
This data is for the related compound 1,1-dimethylguanidine.

These findings suggest that this compound would also be highly reactive towards hydroxyl radicals. The presence of the N-hydroxy group might influence the initial site of radical attack and the nature of the transient species formed, but the dimethylamino moiety provides a likely site for hydrogen abstraction, leading to the formation of carbon-centered radicals similar to those observed for 1,1-dimethylguanidine.

Applications in Advanced Organic Synthesis and Materials Science

Development and Application of Specialized Guanidinylation Procedures

Guanidinylation, the process of adding a guanidinyl group to a molecule (typically an amine), is a crucial transformation for synthesizing a wide array of functional molecules and natural products. Various reagents have been developed for this purpose, each with its own reactivity profile, substrate scope, and reaction conditions.

While numerous guanidinylating agents are known, from classic reagents like S-methylisothiourea to more complex, protected forms, there is no specific mention in the surveyed literature of specialized procedures that have been developed for or that utilize 2-Hydroxy-1,1-dimethylguanidine (B2877493) hydrochloride as the primary guanidinylating agent. Research on novel guanidinylation methods is an active field, but it has not highlighted this specific N-hydroxy derivative.

Role as a Constituent or Precursor in Organocatalysis

Guanidines and their salts are prominent in the field of organocatalysis. Their strong basicity and unique hydrogen-bonding capabilities allow them to act as effective Brønsted base or hydrogen-bond-donor catalysts. They are employed in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Despite the extensive research into guanidine-based organocatalysis, a specific role for 2-Hydroxy-1,1-dimethylguanidine hydrochloride as either a direct catalyst, a precursor to a more complex catalyst, or a key constituent in a catalytic system is not described. The literature focuses on other guanidine (B92328) structures, such as cyclic bicyclic guanidines or simpler salts like guanidine hydrochloride, for these applications.

Contribution to the Synthesis of Complex Organic Molecules

The total synthesis of complex natural products often requires a diverse toolbox of reagents and reactions. The guanidinium (B1211019) group is a feature of many biologically active natural products, and its installation can be a key step in a synthetic sequence.

A review of synthetic routes toward complex organic molecules containing guanidine moieties did not reveal instances where this compound was used as a key reagent or building block. The synthesis of such molecules typically employs other, more established methods for introducing the guanidine functional group.

Future Research Directions and Theoretical Perspectives

Computational Chemistry and Molecular Modeling Studies

Due to the limited availability of experimental literature on 2-Hydroxy-1,1-dimethylguanidine (B2877493) hydrochloride, computational chemistry and molecular modeling stand as crucial tools for predicting its properties and behavior. uni.lu Such theoretical studies can provide foundational insights into its structure, dynamics, and reactivity, guiding future experimental work.

Molecular dynamics (MD) simulations offer a powerful method for understanding the structural and thermodynamic properties of molecules. mdpi.com For 2-Hydroxy-1,1-dimethylguanidine hydrochloride, MD simulations could elucidate its conformational landscape. Key areas of investigation would include the rotational barriers around the C-N and N-O bonds, the preferred orientation of the N,N-dimethyl group, and the intramolecular hydrogen bonding possibilities between the N-hydroxy group and the guanidine (B92328) nitrogens. These simulations, often employing force fields like CHARMM or AMBER, can map the energy landscape to identify low-energy conformers in various solvent environments. nih.gov This information is vital for understanding how the molecule might interact with biological targets or participate in catalyzed reactions. mdpi.comnih.gov

Theoretical investigations are essential for mapping the potential energy surfaces of reactions involving 2-Hydroxy-1,1-dimethylguanidine. Quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model reaction pathways and calculate the energies of transition states. Such studies could explore its protonation states, tautomeric equilibria, and its potential role as a catalyst. For instance, computational models could predict the pKa of the N-hydroxy proton versus the guanidinium (B1211019) protons and investigate how the molecule's structure facilitates the activation of substrates through hydrogen bonding or proton transfer.

While comprehensive experimental spectroscopic data is not widely available, computational methods can predict these properties with reasonable accuracy. Density Functional Theory (DFT) calculations are commonly used to predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. Furthermore, predictive models have been used to calculate properties relevant to mass spectrometry. For the [M+H]⁺ adduct of the parent compound, the predicted collision cross-section (CCS) is a key parameter in ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Values

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺104.08184120.0
[M+Na]⁺126.06378126.3
[M+K]⁺142.03772128.1
[M+NH₄]⁺121.10838142.6
[M-H]⁻102.06728121.8

Data sourced from predicted values calculated by CCSbase. uni.lu

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of guanidines has traditionally relied on multi-step procedures using reagents like isothioureas or cyanamides, which can suffer from low yields and the use of toxic materials. researchgate.netrsc.org Modern organic synthesis is moving towards more efficient and atom-economical catalytic methods. rsc.org Future research into the synthesis of 2-Hydroxy-1,1-dimethylguanidine could focus on metal-mediated catalytic approaches, such as the addition of N,N-dimethylhydroxylamine to a carbodiimide (B86325) precursor. rsc.org The development of a robust and scalable synthetic route is a prerequisite for any further investigation into its chemical and catalytic applications.

Development of New Chemical Transformations and Reactivity Patterns

The guanidine functional group is known for its strong basicity and its ability to engage in a variety of chemical transformations. nih.gov The presence of the N-hydroxy moiety in 2-Hydroxy-1,1-dimethylguanidine introduces novel reactivity. Research could explore its utility in reactions where both a strong base and a nucleophilic oxygen are required. For example, it could be investigated as a reagent in reactions such as aziridination, where guanidinium ylides have proven effective. nih.gov The N-O bond also presents opportunities for unique transformations, potentially in redox chemistry or as a precursor to nitroxyl (B88944) radicals under specific conditions.

Design of Advanced Chemical Reagents and Catalysts Utilizing the Guanidine Core

The guanidine core is a privileged scaffold in the design of organocatalysts and ligands for transition metal catalysis. researchgate.netresearchgate.net Guanidines are highly effective as strong, non-nucleophilic bases and as hydrogen-bond donors in catalytic cycles. researchgate.netspringerprofessional.de

The structure of 2-Hydroxy-1,1-dimethylguanidine is particularly well-suited for applications in bifunctional catalysis. Catalysts that incorporate both a guanidine group and an active hydrogen donor (like a hydroxyl group) can simultaneously activate an electrophile and a nucleophile through hydrogen bonding, achieving high efficiency and stereocontrol in asymmetric synthesis. springerprofessional.de Future research could focus on designing chiral versions of this compound to serve as organocatalysts for reactions such as Michael additions, epoxidations, or hydrazinations. springerprofessional.de

Furthermore, guanidines are excellent N-donor ligands for coordinating with various metals, creating complexes with significant catalytic activity. researchgate.net The N-hydroxy group in 2-Hydroxy-1,1-dimethylguanidine could act as a secondary coordination site, allowing the molecule to function as a bidentate ligand. The resulting metal complexes could exhibit unique steric and electronic properties, leading to novel reactivity in catalytic processes such as cross-coupling reactions or polymerizations. researchgate.net

Q & A

Q. Basic

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Training: Document training on hazard-specific protocols (e.g., spill management, waste disposal) .
  • Emergency Procedures: Neutralize spills with sodium bicarbonate; rinse exposed skin/eyes with water for 15 minutes.
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Feasible Synthetic Routes

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